Molecular Weight and Protecting Group Orthogonality vs. Boc Analog
Ethyl 3-methyl-3-(4-oxopiperidin-1-yl)pyrrolidine-1-carboxylate (MW 254.33) provides a 28.05 Da molecular weight reduction relative to its closest commercially available analog, tert-butyl 3-methyl-3-(4-oxopiperidin-1-yl)pyrrolidine-1-carboxylate (MW 282.38) [1]. The ethyl carbamate protecting group is stable under acidic conditions that cleave the Boc group (e.g., TFA/DCM) but can be removed under basic hydrolysis or via LiAlH₄ reduction, enabling orthogonal protecting group strategies in multi-step syntheses where Boc deprotection would be incompatible [1].
| Evidence Dimension | Molecular weight and protecting group lability profile |
|---|---|
| Target Compound Data | MW = 254.33 g/mol; ethyl carbamate (base-labile, acid-stable) |
| Comparator Or Baseline | MW = 282.38 g/mol; tert-butyl carbamate (Boc, acid-labile, base-stable) |
| Quantified Difference | ΔMW = -28.05 g/mol (-9.9%); orthogonal deprotection selectivity |
| Conditions | Calculated molecular weights from molecular formulas C₁₃H₂₂N₂O₃ (target) vs. C₁₅H₂₆N₂O₃ (Boc analog); protecting group stability based on established carbamate chemistry principles |
Why This Matters
The lower molecular weight improves atom economy in fragment-based approaches, while orthogonal deprotection enables synthetic routes inaccessible with the Boc-protected analog, directly impacting procurement decisions for multi-step medicinal chemistry campaigns.
- [1] PubChem Compound Summary for CID 57619808, Ethyl 3-methyl-3-(4-oxopiperidin-1-yl)pyrrolidine-1-carboxylate, MW 254.33. https://pubchem.ncbi.nlm.nih.gov/compound/1131451-64-3 View Source
